molecular formula C15H19FN6 B2935372 4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415489-68-6

4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B2935372
CAS RN: 2415489-68-6
M. Wt: 302.357
InChI Key: KHEAABHJJVJVAG-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound that contains several functional groups . It includes a cyclopropyl group, a fluorine atom, a pyrimidine ring, a piperazine ring, and an imidazole ring . The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular formula of this compound is C15H19FN6 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Attached to this ring are a cyclopropyl group, a fluorine atom, and a piperazine ring with an attached imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom might be susceptible to nucleophilic substitution reactions. The imidazole ring could engage in various reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could affect the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Imidazole rings are found in many biologically active molecules and drugs, suggesting this compound could have potential biological activity .

Future Directions

Future research could explore the potential uses of this compound, particularly given the presence of the imidazole ring, which is found in many biologically active compounds .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6/c1-20-5-4-17-15(20)22-8-6-21(7-9-22)14-12(16)13(11-2-3-11)18-10-19-14/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAABHJJVJVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=NC(=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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